molecular formula C₃₁H₃₄O₈ B043622 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose CAS No. 59433-13-5

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

Cat. No. B043622
CAS RN: 59433-13-5
M. Wt: 534.6 g/mol
InChI Key: IFCAMEQHKHEHBS-JCLUOYIWSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose involves strategic functionalization of the glucose molecule. A common approach includes the protection of hydroxyl groups with acetyl and benzyl groups to prevent unwanted reactions during subsequent synthetic steps. For example, the synthesis and crystal structure analysis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose demonstrated the use of acetate and benzylidene protecting groups, revealing insights into molecular conformation and interactions within the crystal lattice (Brito-Arias et al., 2009).

Scientific Research Applications

  • Facile Synthesis for Pharmaceuticals and Nutraceuticals : A study by Seib (1968) demonstrates the facile synthesis of 1,6-anhydro-4-O-benzyl-β-D-glucopyranose from phenyl 2,3,6-tri-O-acetyl-β-D-glucopyranoside, which holds potential applications in pharmaceuticals and nutraceuticals (Seib, 1968).

  • Synthesis of Bioactive Compounds : Fei, Ma, and Chan (2010) successfully synthesized D-α-glucopyranosides, di- and tri-saccharides using 6-O-acetyl-glucopyranosyl bromides, providing a promising method for the production of bioactive compounds (Fei, Ma, & Chan, 2010).

  • Biomedical Applications via Ring-Opening Polymerization : Uryu et al. (1986) reported that ring-opening polymerization of 1,6-anhydro-2,4-di-O-benzyl-3-O-tert-butyldimethylsilyl-β-d-glucopyranose leads to branched polymers with potential applications in biomedicine (Uryu et al., 1986).

  • Thioglycosidation Reactions : Wang, Sakairi, and Kuzuhara (1990) found that 1,6-anhydro-β-D-glucopyranose derivatives can be used as glycosyl donors for thioglycosidation reactions, with high yields and potential for cross-coupling reactions (Wang, Sakairi, & Kuzuhara, 1990).

  • Synthesis of Oligosaccharides : Holick, Chiu, and Anderson (1976) reported that O-benzylated thioglucoses can be used as intermediates for the synthesis of (1-6)- and (1-4)-linked oligosaccharides of D-glucose, with their linkage being easily cleaved by methyl iodide and nucleophiles (Holick, Chiu, & Anderson, 1976).

  • Applications in Organic Synthesis : Brito-Arias et al. (2009) revealed the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, indicating potential applications in organic synthesis (Brito-Arias et al., 2009).

  • Glycosylation Methods and Polymer Science : Various studies have demonstrated the use of derivatives of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose in glycosylation methods and polymer science, highlighting its versatility in chemical and biochemical research.

properties

IUPAC Name

[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMEQHKHEHBS-JCLUOYIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447061
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

CAS RN

59433-13-5
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Nishida, Y Takamori, K Matsuda, H Ohrui, T Yamada… - 1999 - Taylor & Francis
As carbohydrate probes to investigate the biological activity of novel phosphocholine-containing glycoglycerolipids of M. fermentans, artificial glycoconjugate polymers carrying 6-O-…
Number of citations: 15 www.tandfonline.com
Y Wang, J Mao, M Cai - Synthetic communications, 1999 - Taylor & Francis
A new kind of natural glyco-cyclophane, clemochinenoside-A (1), has been stereoselectively synthesized from 1, 6-di-O-acetyl-2, 3, 4-tri-O-benzyl-D-glucopyranose. 4-…
Number of citations: 14 www.tandfonline.com
NV Ganesh, N Jayaraman - The Journal of Organic Chemistry, 2007 - ACS Publications
A new route to synthesize septanoside derivatives from protected 2-hydroxyglycals is reported. Ring expansion of a pyranoside to a septanoside was achieved through key reactions of …
Number of citations: 62 pubs.acs.org
M Sollogoub, AJ Pearce, A Hérault, P Sinaÿ - Tetrahedron: Asymmetry, 2000 - Elsevier
The triisobutylaluminium- (TIBAL) and titanium(IV)-promoted conversions of 6-deoxyhex-5-enopyranosides into highly functionalised cyclohexane derivatives provide intermediates for …
Number of citations: 52 www.sciencedirect.com
RS Tipson, D Horton - 1981 - books.google.com
A subject of continuing interest to carbohydrate chemists, namely, the selective removal of protecting groups, is here discussed by AH Haines (Norwich) in an article that updates and …
Number of citations: 5 books.google.com
Y Cao, H Yamada - Carbohydrate research, 2006 - Elsevier
The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-α-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic …
Number of citations: 16 www.sciencedirect.com
B Cao, X Chen, Y Yamaryo-Botte… - The Journal of …, 2013 - ACS Publications
Glucuronosyl diacylglycerides (GlcAGroAc 2 ) are functionally important glycolipids and membrane anchors for cell wall lipoglycans in the Corynebacteria. Here we describe the …
Number of citations: 29 pubs.acs.org
JCF Sardinha - 2009 - search.proquest.com
The term “carbasugar” is used to describe a class of compounds, structurally analogous to natural and synthetic carbohydrates in which the ring oxygen has been replaced by a …
Number of citations: 4 search.proquest.com
Z Hakki, AJ Thompson, S Bellmaine… - … A European Journal, 2015 - Wiley Online Library
Glycoside hydrolase family 99 (GH99) was created to categorize sequence‐related glycosidases possessing endo‐α‐mannosidase activity: the cleavage of mannosidic linkages within …
CE Mattis - 2014 - search.proquest.com
Highly oxygenated cyclohexanes comprise the structures of a number of pharmacologically interesting molecules, including potently bioactive natural products and carbapyranosides. …
Number of citations: 4 search.proquest.com

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